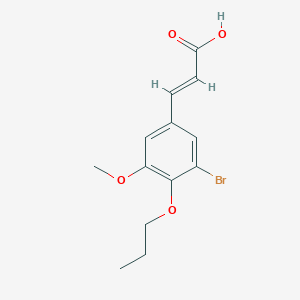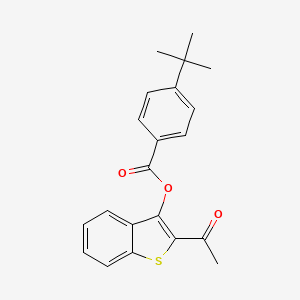![molecular formula C26H20N2OS2 B10873246 5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10873246.png)
5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE is a complex organic compound that features a thiazole ring, a chromene moiety, and a phenyl group with a methylsulfanyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and chromene moieties can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The phenyl group with the methylsulfanyl substitution can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring and have similar biological activities.
Chromene Derivatives: Compounds like flavones and coumarins share the chromene moiety and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE is unique due to its combination of the thiazole and chromene moieties with a phenyl group that has a methylsulfanyl substitution. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider range of biological activities compared to similar compounds .
Properties
Molecular Formula |
C26H20N2OS2 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfanylphenyl)chromen-4-imine |
InChI |
InChI=1S/C26H20N2OS2/c1-17-25(19-8-4-3-5-9-19)28-26(31-17)27-22-16-24(18-12-14-20(30-2)15-13-18)29-23-11-7-6-10-21(22)23/h3-16H,1-2H3/b27-22+ |
InChI Key |
RXIZSCQLCKFSKA-HPNDGRJYSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)SC)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)SC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-difluoro-N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B10873168.png)
![5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10873183.png)
![8-{[2-(4-chlorophenyl)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10873184.png)
![1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-phenylthiourea](/img/structure/B10873185.png)

![(4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873188.png)
![7-Benzyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873193.png)

![5,6-dimethyl-7-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10873201.png)

![2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B10873206.png)

![9-(3,4-Dimethoxyphenyl)-5,5-dimethyl-13-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one](/img/structure/B10873230.png)
![2,5,6-Trimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10873234.png)
